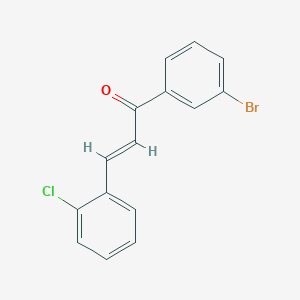
1-(4,6-Dichloropyridin-2-YL)ethanone
説明
1-(4,6-Dichloropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5Cl2NO . It is a colorless or pale-yellow solid or semi-solid or liquid or lump .
Molecular Structure Analysis
The molecular structure of 1-(4,6-Dichloropyridin-2-YL)ethanone consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with an ethanone group .Physical And Chemical Properties Analysis
1-(4,6-Dichloropyridin-2-YL)ethanone is a colorless or pale-yellow solid or semi-solid or liquid or lump . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Anti-Fibrosis Activity
The pyrimidine moiety in 1-(4,6-Dichloropyridin-2-YL)ethanone has been employed in designing novel heterocyclic compounds with potential biological activities. Specifically, a series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic properties . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated excellent anti-fibrosis activity, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activity . While specific studies on 1-(4,6-Dichloropyridin-2-YL)ethanone are limited, its structural similarity to other pyrimidines suggests potential antibacterial or antifungal effects. Further investigations are warranted to explore its efficacy against specific pathogens.
Antitumor Activity
Pyrimidine derivatives have been investigated as potential antitumor agents . Although direct evidence for 1-(4,6-Dichloropyridin-2-YL)ethanone’s antitumor activity is lacking, its structural features make it an interesting candidate for further evaluation in cancer cell lines.
Flavor and Fragrance Chemistry
Diazine alkaloids, including pyrimidines, are prevalent in natural flavors and fragrances . While not extensively studied, 1-(4,6-Dichloropyridin-2-YL)ethanone’s aromatic properties could contribute to its use in perfumery or flavor enhancement.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4,6-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUPLDCFHWUDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloropyridin-2-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






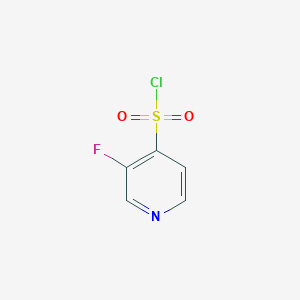
![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)

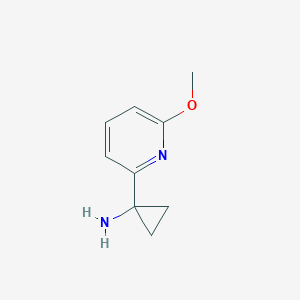

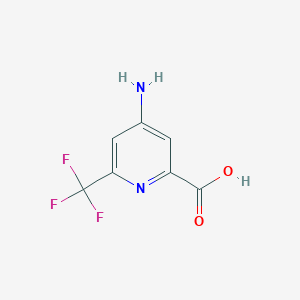
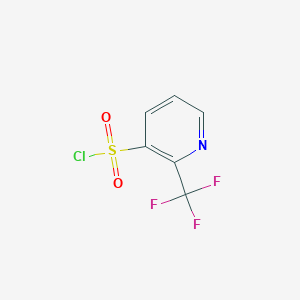
![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
acetic acid](/img/structure/B3079150.png)
